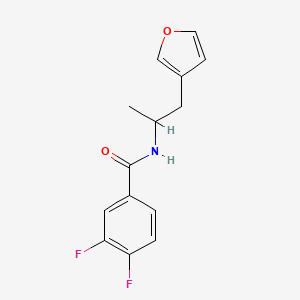

3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide” is likely a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The furan ring and the difluoro groups could potentially contribute to its reactivity and biological activity .

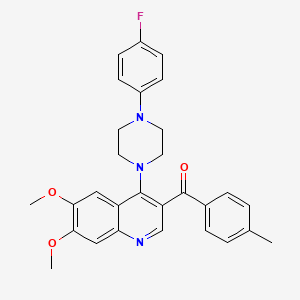

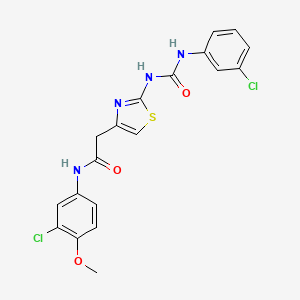

Molecular Structure Analysis

The molecular structure of similar compounds often involves planar ring systems, such as the 2,2-difluoro-1,3-benzodioxole ring system . These systems can exhibit interesting properties, such as π-π stacking .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like electrophilic substitution, nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds often have properties like planarity and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, as part of a broader class of compounds involving furan and benzamide derivatives, has notable implications in the field of organic synthesis and chemical reactivity. Studies illustrate the unique reactivity of difluorinated compounds in facilitating reactions that their non-fluorinated counterparts cannot undergo. For instance, difluorinated alkenoates demonstrate rapid reactions with furan, yielding high yields under specific catalytic conditions, showcasing a distinct reactivity profile attributable to fluorine's electronic effects (Griffith et al., 2006). Similarly, Rh(III)-catalyzed reactions involving difluorohomoallylic silyl ethers and benzamides highlight the potential for synthesizing elaborate difluorinated compounds, underscoring the role of fluorine in enhancing regioselectivity and functional group tolerance (Cui et al., 2023).

Molecular Structure Regulation

Fluorinated furan compounds also play a significant role in modulating molecular structures for various applications, including fluorescence sensing and imaging. Modifications in molecular structure, such as furan heterocycle extension, significantly influence excited-state intramolecular proton transfer (ESIPT) and charge transfer characteristics. This modulation is crucial for developing fluorescent probes and organic scintillators, indicating the importance of fluorine atoms in adjusting molecular properties for specific scientific applications (Han et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2/c1-9(6-10-4-5-19-8-10)17-14(18)11-2-3-12(15)13(16)7-11/h2-5,7-9H,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCZQIAFIDTZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide](/img/structure/B2782446.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)

![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)

![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)

![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)

![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)